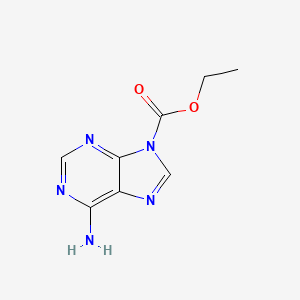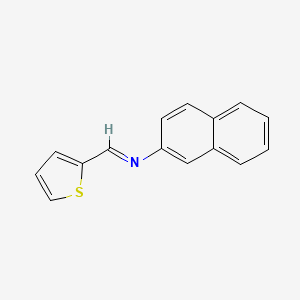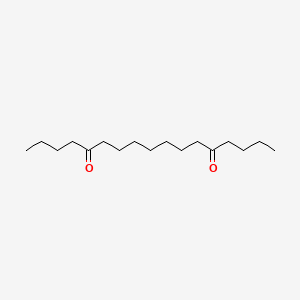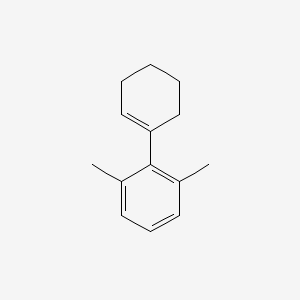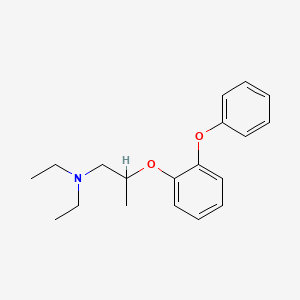
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is an organic compound that belongs to the class of ethers It is characterized by the presence of a phenoxy group and a diethylamino group attached to an alpha-methyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, can be synthesized through a multi-step process involving the reaction of phenol with diethyl sulfate to form phenetoleThe reaction conditions typically involve the use of sodium hydroxide as a base and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxy derivatives, amine derivatives, and substituted phenetole compounds .
Aplicaciones Científicas De Investigación
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Phenetole, beta-dipropylamino-alpha-methyl-o-phenoxy-
- Ethyl phenyl ether
- Phenoxy acetamide derivatives
Uniqueness
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
24591-49-9 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-4-20(5-2)15-16(3)21-18-13-9-10-14-19(18)22-17-11-7-6-8-12-17/h6-14,16H,4-5,15H2,1-3H3 |
Clave InChI |
FEVZGKQIHRILIF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)OC1=CC=CC=C1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


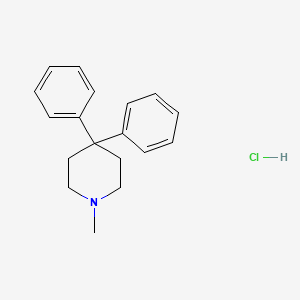
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
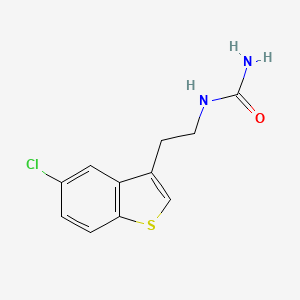
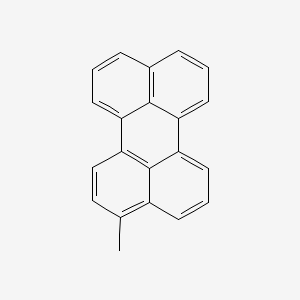
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
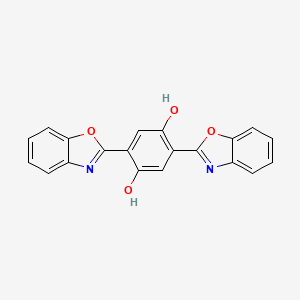
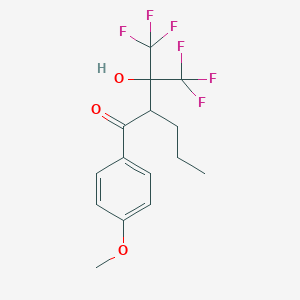
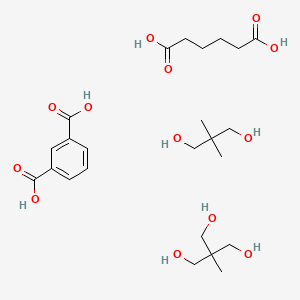
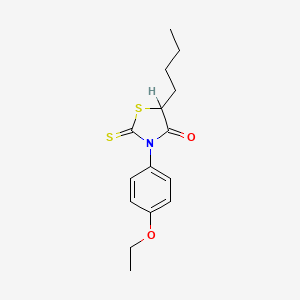
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
